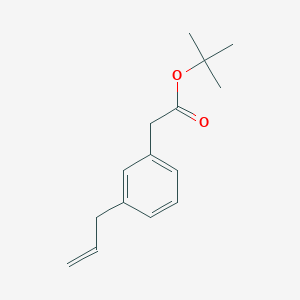

Tert-butyl 2-(3-allylphenyl)acetate

Description

Contextualization of Allylphenyl Acetate (B1210297) Derivatives in Advanced Organic Synthesis

Allylphenyl acetate derivatives are a class of organic compounds that have found significant utility as intermediates in modern synthetic chemistry. The allyl group, a three-carbon unsaturated substituent, is particularly valuable due to its ability to participate in a wide array of chemical reactions. These include transition metal-catalyzed transformations like the Tsuji-Trost reaction for C-C and C-heteroatom bond formation, which is fundamental in creating complex molecules. researchgate.net The phenylacetate (B1230308) core provides a structural framework common to many biologically active compounds and pharmaceuticals. The strategic placement of the allyl group on the phenyl ring, as seen in tert-butyl 2-(3-allylphenyl)acetate, allows for precise functionalization of the aromatic system. This controlled modification is a key principle in the efficient synthesis of targeted molecular structures. fiveable.me

Strategic Importance of Tert-Butyl Ester Functionality in Chemical Transformations

The tert-butyl ester is a critical component of this compound, primarily serving as a protecting group for the carboxylic acid functionality. thieme-connect.com Its strategic importance stems from its unique reactivity profile. Due to the steric bulk of the tertiary butyl group, it is highly resistant to cleavage by nucleophiles and stable under basic conditions that would typically hydrolyze simpler esters like methyl or ethyl esters. thieme-connect.comwikipedia.org

This stability allows chemists to perform a variety of reactions on other parts of the molecule, such as the allyl group or the aromatic ring, without affecting the ester. acs.org Subsequently, the tert-butyl group can be selectively removed under acidic conditions, often using reagents like trifluoroacetic acid, to reveal the carboxylic acid. wikipedia.org This ability to be cleanly deprotected under mild, specific conditions without disturbing other acid-sensitive groups is a cornerstone of its utility in multi-step synthesis. acs.orgyoutube.com

Overview of Research Trajectories for Synthetically Challenging Organic Molecules

The synthesis of complex organic molecules is a major driver of research in organic chemistry, constantly pushing for the development of more efficient and selective methods. organic-chemistry.org Current research trends emphasize strategies that reduce the number of synthetic steps, minimize waste, and allow for the direct functionalization of chemical bonds like C-H bonds. organic-chemistry.orgacs.org The development of sustainable or "green" chemistry, which focuses on using environmentally benign reagents and solvents, is also a significant goal. multiresearchjournal.comsolubilityofthings.com

Molecules like this compound fit into these modern synthetic paradigms by acting as versatile building blocks. Possessing multiple, orthogonally reactive functional groups (an acid-labile ester and a catalytically active allyl group) allows for a more convergent and efficient approach to building complex targets. ekb.eg This aligns with the broader objectives of modern synthesis, which prioritize precision, control, and sustainability in the creation of new materials and therapeutic agents. acs.orgmultiresearchjournal.comekb.eg

Compound Data

The following tables provide key identifiers and properties for this compound and its constituent functional groups.

Table 1: Compound Identification

| Identifier | Value |

| Compound Name | This compound |

| Molecular Formula | C15H20O2 |

| Molecular Weight | 232.32 g/mol |

| CAS Number | 1207267-27-0 |

Data sourced from general chemical knowledge and may be cross-referenced in chemical databases.

Structure

3D Structure

Properties

Molecular Formula |

C15H20O2 |

|---|---|

Molecular Weight |

232.32 g/mol |

IUPAC Name |

tert-butyl 2-(3-prop-2-enylphenyl)acetate |

InChI |

InChI=1S/C15H20O2/c1-5-7-12-8-6-9-13(10-12)11-14(16)17-15(2,3)4/h5-6,8-10H,1,7,11H2,2-4H3 |

InChI Key |

FVUPTGLDFPVFRV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=CC=CC(=C1)CC=C |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl 2 3 Allylphenyl Acetate and Analogous Compounds

Strategies for the Formation of the Tert-Butyl Ester Moiety

The creation of a tert-butyl ester can be achieved through several synthetic routes, each with its own advantages and specific applications. These methods primarily revolve around acid-catalyzed reactions, nucleophilic substitutions, and the use of specific activating agents.

Acid-catalyzed esterification, a cornerstone of organic synthesis, provides a direct route to tert-butyl esters from the corresponding carboxylic acids. masterorganicchemistry.commasterorganicchemistry.com This process typically involves the protonation of the carboxylic acid, enhancing its electrophilicity and facilitating attack by a tert-butylating agent. youtube.com

A widely used method for synthesizing tert-butyl esters is the reaction of a carboxylic acid with isobutylene (B52900) gas in the presence of a strong acid catalyst, such as sulfuric acid. thieme.dethieme-connect.comgoogle.com This reaction is reversible and relies on Le Chatelier's principle, where using an excess of the alkene or removing the product can drive the equilibrium towards ester formation. acs.org The process is often conducted under controlled pressure and temperature to manage the gaseous nature of isobutylene and to minimize side reactions like polymerization. google.com

A continuous process for preparing tert-butyl esters of aliphatic C1-C4 carboxylic acids involves reacting the acid with isobutene in the presence of an acidic catalyst. google.com The resulting esterification mixture is then partially evaporated to separate the desired tert-butyl ester from the catalyst and unreacted starting materials. google.com

| Reactants | Catalyst | Key Conditions | Product |

| Carboxylic Acid, Isobutylene | Sulfuric Acid | Controlled temperature and pressure | Tert-butyl Ester |

| Aliphatic C1-C4 Carboxylic Acid, Isobutene | Acidic Catalyst | Continuous flow, partial evaporation | Tert-butyl Ester of Aliphatic Acid |

Transesterification offers an alternative acid-catalyzed route to tert-butyl esters. In this approach, a carboxylic acid is reacted with a tert-butyl ester of a more volatile acid, such as tert-butyl acetate (B1210297), in the presence of an acid catalyst. thieme-connect.com The equilibrium is driven forward by the removal of the more volatile alcohol or ester byproduct. Tert-butyl acetate can serve as both the tert-butyl source and the solvent. nii.ac.jp A particularly effective and safe method involves the use of bis(trifluoromethanesulfonyl)imide as a catalyst in tert-butyl acetate, which allows for the rapid and high-yield conversion of various carboxylic acids, including free amino acids, to their corresponding tert-butyl esters. thieme-connect.comnii.ac.jpberkeley.edu Other catalysts, such as scandium(III) triflate, have also been shown to effectively catalyze the transesterification of esters in boiling alcohols, with microwave irradiation significantly reducing reaction times. organic-chemistry.org

| Carboxylic Acid | Reagent/Solvent | Catalyst | Noteworthy Features |

| Various Carboxylic Acids | Tert-butyl Acetate | Bis(trifluoromethanesulfonyl)imide | Fast reaction, high yields, applicable to free amino acids. thieme-connect.comnii.ac.jp |

| Various Carboxylic Acids | Alcohols | Scandium(III) Triflate | Microwave irradiation reduces reaction time. organic-chemistry.org |

To facilitate the esterification of less reactive carboxylic acids or to proceed under milder conditions, the carboxylic acid can be "activated." One common method involves converting the carboxylic acid into a more reactive species, such as an acid chloride. For instance, the reaction of tert-butyl esters with α,α-dichlorodiphenylmethane and a tin(II) chloride catalyst generates an acid chloride in situ, which can then readily react with alcohols to form the desired ester. organic-chemistry.org Another approach utilizes di-tert-butyl dicarbonate (B1257347) ((Boc)2O) as the tert-butyl source, which can react with carboxylic acids under various conditions, including solvent-free and base-free electromagnetic milling, to produce tert-butyl esters. thieme.dersc.org

| Carboxylic Acid Precursor | Activating Agent/Catalyst | Tert-butyl Source | Key Feature |

| Tert-butyl Ester | α,α-dichlorodiphenylmethane, SnCl2 | Not applicable | In situ generation of acid chloride. organic-chemistry.org |

| Carboxylic Acid | None (electromagnetic milling) | (Boc)2O | Green, solvent-free, and base-free method. rsc.org |

The formation of tert-butyl esters can also be achieved through nucleophilic substitution, where a carboxylate anion reacts with a tert-butyl halide, typically tert-butyl bromide or tert-butyl chloride. This method is particularly useful for substrates that are sensitive to strong acids. The reaction of an allyl halide with an intermediate B (formed from the reaction of an intermediate A and an alkylene oxide) and an alkali in a terminated reaction kettle can produce a tert-butyl terminated allyl alcohol polyether product. google.com The synthesis of tert-butyl ethers has been reported using tert-butyl bromide in the presence of basic lead carbonate as a catalyst. researchgate.net

The tert-butyl ester group is a widely employed protecting group for carboxylic acids in multi-step organic synthesis. thieme.de Its key advantage lies in its stability to a wide range of nucleophilic and reducing conditions, while being readily cleaved under acidic conditions, often using trifluoroacetic acid (TFA). thieme.dethieme-connect.com This "orthogonal" deprotection allows for the selective removal of the tert-butyl group without affecting other acid- or base-labile protecting groups within the same molecule. thieme-connect.com For instance, in a molecule containing tert-butyl, benzyl (B1604629), and methyl esters, the tert-butyl group can be selectively removed with acid, while the benzyl group can be cleaved by hydrogenolysis, and the methyl ester remains intact under these conditions. thieme-connect.com The deprotection of tert-butyl esters can also be achieved under mild conditions using a catalytic amount of tris(4-bromophenyl)aminium radical cation (commonly known as magic blue) and a silane. acs.orgacs.org

| Protecting Group | Deprotection Conditions | Stability |

| Tert-butyl Ester | Acidic conditions (e.g., TFA) thieme.dethieme-connect.com | Stable to nucleophiles and reducing agents thieme.de |

| Benzyl Ester | Catalytic Hydrogenation thieme-connect.com | Sensitive to hydrogenolysis |

| Methyl Ester | Basic or acidic hydrolysis | Generally more robust than tert-butyl or benzyl esters |

Acid-Catalyzed Esterification Approaches

Construction of the 3-Allylphenyl Core

The introduction of an allyl group at the meta-position of a phenyl ring is a key step in forming the central scaffold of the target molecule. This can be achieved through several established and emerging chemical transformations.

Phenyl Allylation Methodologies

Directly attaching an allyl group to a pre-existing phenyl ring is a common and powerful strategy. This can be accomplished through various catalytic and rearrangement-based methods.

Recent advancements in organic synthesis have led to the development of transition metal-catalyzed reactions that directly functionalize carbon-hydrogen (C-H) bonds. nih.govacs.org This approach offers an atom-economical and efficient route to allylated arenes, avoiding the need for pre-functionalized starting materials. acs.org Palladium and ruthenium-based catalysts have shown particular promise in this area. nih.gov For instance, palladium catalysts, in combination with specific ligands, can facilitate the direct C-H allylation of simple arenes. acs.org One notable strategy involves a palladium-catalyzed meta-C–H allylation of arenes using a pyrimidine-based auxiliary and allyl phosphate (B84403). acs.orgnih.gov This method has demonstrated a broad substrate scope, including derivatives of phenethyl ether, phenol (B47542), and phenylacetic acid. acs.orgnih.gov The reaction is believed to proceed through a ligand-assisted meta-C–H activation, followed by the formation of a Pd-π-allyl complex and subsequent C–C bond formation. acs.orgnih.gov

Table 1: Examples of Transition Metal-Catalyzed C-H Allylation of Arenes

| Catalyst System | Arene Substrate | Allyl Source | Key Features |

| Palladium/Diimine Complex | Benzene (B151609) | - | High turnover numbers (TONs) |

| Palladium/Pyrimidine-based auxiliary | Phenethyl ether, Phenol, Phenylacetic acid derivatives | Allyl phosphate | High meta-selectivity |

| Ruthenium Catalysts | Arenes | Allyl alcohols | Cross-dehydrogenative coupling |

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. youtube.com In the context of synthesizing the 3-allylphenyl core, these reactions typically involve the coupling of an aryl precursor (e.g., an aryl halide or organometallic reagent) with an allylic substrate. rsc.orgorganic-chemistry.org

Commonly employed cross-coupling reactions include:

Suzuki Coupling: This reaction pairs an organoboron compound (e.g., an arylboronic acid) with an organohalide (e.g., an allyl halide) in the presence of a palladium catalyst. The tolerance of Suzuki coupling to a wide variety of functional groups makes it a versatile method. youtube.com

Stille Coupling: This involves the reaction of an organotin compound with an organohalide, catalyzed by palladium. While effective, the toxicity of organotin reagents is a significant drawback. youtube.com

Negishi Coupling: This method utilizes an organozinc reagent, which is coupled with an organohalide using a palladium or nickel catalyst.

Kumada Coupling: This reaction employs a Grignard reagent (an organomagnesium compound) and an organohalide.

The allyl-allyl cross-coupling reaction is a particularly relevant strategy for creating 1,5-dienes, which are common structural motifs in natural products. rsc.org Catalysts based on palladium, nickel, copper, and iridium have been extensively studied for their ability to control the regioselectivity and enantioselectivity of these reactions. rsc.org For instance, palladium-catalyzed enantioselective allyl-allyl cross-coupling between allylic carbonates and allylB(pin) has been shown to form sp3-sp3 carbon-carbon bonds with the creation of two stereocenters. organic-chemistry.org

Table 2: Overview of Relevant Cross-Coupling Reactions

| Reaction Name | Aryl Precursor | Allylic Substrate | Catalyst | Key Advantages/Disadvantages |

| Suzuki Coupling | Arylboronic acid | Allyl halide | Palladium | High functional group tolerance |

| Stille Coupling | Organotin compound | Allyl halide | Palladium | Effective, but toxic reagents |

| Negishi Coupling | Organozinc reagent | Allyl halide | Palladium or Nickel | - |

| Kumada Coupling | Grignard reagent | Allyl halide | Palladium or Nickel | - |

The Claisen rearrangement is a powerful, heat-induced pericyclic reaction that transforms an allyl aryl ether into an ortho-allylphenol. vedantu.comorganic-chemistry.org This vedantu.comvedantu.com-sigmatropic rearrangement proceeds through a concerted mechanism, involving a cyclic transition state. libretexts.org The initial product is a non-aromatic cyclohexadienone intermediate, which quickly tautomerizes to the aromatic phenol. libretexts.org

The synthesis typically begins with the Williamson ether synthesis to form the allyl phenyl ether from a phenol and an allyl halide. acs.org Subsequent heating of the allyl phenyl ether induces the rearrangement. acs.orgub.ro While the Claisen rearrangement primarily yields the ortho-substituted product, if both ortho positions are blocked, the allyl group can migrate to the para position via a subsequent Cope rearrangement. organic-chemistry.org The reaction conditions, such as temperature and the presence of Lewis acids, can influence the reaction rate and outcome. vedantu.com

Table 3: Key Aspects of the Claisen Rearrangement

| Step | Description | Key Intermediates | Typical Conditions |

| Williamson Ether Synthesis | Formation of allyl aryl ether from a phenol and an allyl halide. | Phenoxide, Allyl halide | Base (e.g., K2CO3), solvent (e.g., acetone) |

| Claisen Rearrangement | Thermal rearrangement of the allyl aryl ether. | 6-allyl-2,4-cyclohexadienone | Heating (often >200°C) |

| Tautomerization | Rearomatization to form the stable o-allylphenol. | - | Spontaneous |

Ring-Closing Metathesis (RCM) for Macrocyclic or Heterocyclic Formation

Ring-closing metathesis (RCM) is a widely used method for the synthesis of macrocyclic and heterocyclic compounds. nih.govcapes.gov.brresearchgate.net This reaction employs catalysts, typically based on ruthenium or tungsten, to form a new double bond within a molecule by joining two existing alkene functionalities. researchgate.netnih.gov While not directly applicable to the synthesis of the acyclic 3-allylphenyl core of tert-butyl 2-(3-allylphenyl)acetate, RCM is a crucial technique for constructing larger ring systems that may incorporate the allylphenyl moiety as a structural element.

The success of an RCM reaction is dependent on several factors, including the choice of catalyst, solvent, and reaction concentration. nih.govcapes.gov.br The high functional group tolerance of modern RCM catalysts makes this method particularly attractive for the synthesis of complex natural products. nih.govresearchgate.net Recent developments have focused on achieving high stereoselectivity, leading to the formation of either Z- or E-configured double bonds within the macrocycle. nih.govashansenlab.com

Strategies for Coupling the Acetate Linkage to the Allylphenyl Framework

Once the 3-allylphenyl core is synthesized, the final step is the introduction of the tert-butyl acetate group. This is typically achieved through an esterification reaction.

One of the most common methods for esterification is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. chemguide.co.ukmasterorganicchemistry.com In the context of synthesizing this compound, this would involve the reaction of 3-allylphenylacetic acid with tert-butyl alcohol. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, and any water formed is removed. masterorganicchemistry.com

Alternatively, the carboxylate, formed by deprotonating the carboxylic acid with a base, can be used as a nucleophile in an SN2 reaction with a suitable alkyl halide. youtube.com For the synthesis of a tert-butyl ester, direct SN2 reaction is not feasible due to the steric hindrance of the tertiary carbon.

A more practical approach for creating tert-butyl esters involves the reaction of the carboxylic acid with tert-butyl alcohol in the presence of a coupling agent. For instance, in situ generated benzotriazole (B28993) esters from carboxylic acids and 1-hydroxybenzotriazole (B26582) (HOBt) with a carbodiimide (B86325) like EDC can efficiently react with tert-butyl alcohol. researchgate.net Another efficient method utilizes triphenylphosphine (B44618) oxide and oxalyl chloride as coupling reagents for the esterification of alcohols with carboxylic acids under mild, neutral conditions. nih.gov tert-Butyl acetate itself can be prepared by reacting tert-butyl alcohol with acetic anhydride (B1165640) in the presence of a catalyst like zinc chloride. orgsyn.org

Another synthetic route could involve the alkylation of a suitable precursor. For example, the alkylation of 3-allylphenylacetonitrile with a tert-butyl haloacetate would introduce the acetate moiety, followed by hydrolysis of the nitrile to the corresponding carboxylic acid and subsequent esterification, or direct conversion to the ester.

Esterification of Aryl Acetic Acid Derivatives

The formation of the tert-butyl ester is a critical step in the synthesis of the target compound. This transformation is typically accomplished by reacting the parent carboxylic acid, (3-allylphenyl)acetic acid, with a source of the tert-butyl group. The most common method for this is the Fischer-Speier esterification, though other techniques have been developed to accommodate sterically hindered alcohols like tert-butanol (B103910).

Fischer-Speier esterification involves heating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. ucalgary.cachemguide.co.uk The reaction is an equilibrium process, and to drive it towards the product, water is typically removed as it is formed. ucalgary.ca However, the direct esterification with tert-butanol is often inefficient due to the alcohol's steric bulk, which hinders its nucleophilic attack on the protonated carboxyl group, and the propensity for the alcohol to undergo elimination to form isobutylene under strong acid and heat. ucalgary.ca

To circumvent these challenges, alternative methods are frequently employed. One common approach is the reaction of the carboxylic acid with isobutylene gas in the presence of an acid catalyst. Another effective method involves converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or acid anhydride. chemguide.co.uk For instance, (3-allylphenyl)acetyl chloride can be reacted with tert-butanol in the presence of a non-nucleophilic base like pyridine (B92270) to yield the desired ester.

A variety of coupling reagents have also been developed to facilitate esterification under milder conditions. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used with an activating agent like 4-dimethylaminopyridine (B28879) (DMAP), can activate the carboxylic acid for reaction with tert-butanol. organic-chemistry.org More recently, novel systems such as triphenylphosphine oxide (TPPO) with oxalyl chloride have been reported to be highly efficient for esterifying alcohols with carboxylic acids at room temperature, providing excellent yields under neutral conditions. nih.gov

The table below summarizes various conditions reported for the synthesis of tert-butyl esters from carboxylic acids, illustrating the diversity of applicable methods.

| Carboxylic Acid | Reagents | Catalyst/Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Acetic Acid | tert-Butyl Alcohol, Acetic Anhydride | Zinc Chloride | None | Reflux, 2h | 53-60% | orgsyn.org |

| Benzoic Acid | Benzyl Alcohol, TPPO, (COCl)2 | Et3N | CH3CN | RT, 1h | 90% | nih.gov |

| Various Acids | Alcohols, TBTU | Organic Base | Not specified | RT | Very Good | organic-chemistry.org |

| Diketene | 2-Methylpropane-2-thiol | NaH | THF | -5°C to 0°C | 57% (for S-tert-butyl 3-oxobutanthioate) | orgsyn.org |

Wittig Reaction and Related Olefination Chemistry for Phenylacetate (B1230308) Side Chain Elaboration

The Wittig reaction is a powerful and widely used method for forming carbon-carbon double bonds, making it highly suitable for constructing the allyl side chain on a phenylacetate core. masterorganicchemistry.com This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent). organic-chemistry.org

In a potential synthesis of this compound, the Wittig reaction could be employed by starting with a phenylacetate precursor bearing a carbonyl group at the 3-position. For example, tert-butyl 2-(3-formylphenyl)acetate could be reacted with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). The synthesis of the ylide itself is a two-step process: first, an appropriate alkyl halide (e.g., methyltriphenylphosphonium (B96628) bromide) is prepared via the Sₙ2 reaction of triphenylphosphine with a methyl halide. masterorganicchemistry.com This phosphonium (B103445) salt is then deprotonated using a strong base, such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂), to generate the nucleophilic ylide. masterorganicchemistry.com The ylide then attacks the aldehyde, leading to a four-membered oxaphosphetane intermediate, which rapidly decomposes to form the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction. organic-chemistry.org

The stereochemistry of the resulting alkene is dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group on the carbanion) generally yield (E)-alkenes, whereas non-stabilized ylides (like those derived from simple alkyl halides) typically favor the formation of (Z)-alkenes. organic-chemistry.org

A related and often advantageous alternative is the Horner-Wadsworth-Emmons (HWE) reaction, which uses phosphonate (B1237965) esters instead of phosphonium salts. The resulting phosphonate carbanions are more nucleophilic than the corresponding Wittig ylides and often provide better yields. A key advantage is that the byproduct, a water-soluble phosphate ester, is easily removed during workup, unlike the often-problematic triphenylphosphine oxide.

More advanced strategies for olefination include direct C-H activation methods. For instance, palladium-catalyzed meta-selective C-H bond olefination of arylacetic acids has been developed. acs.orguky.edu This approach uses a nitrile-based directing group to guide the palladium catalyst to the meta-position of the phenyl ring, allowing for the direct introduction of an olefinic group. This method is highly versatile and tolerates a wide range of functional groups. acs.orguky.edu

The table below provides examples of the Wittig reaction's application in synthesizing various olefinic structures, demonstrating its utility in side-chain elaboration.

| Carbonyl Compound | Wittig Reagent/Ylide | Product | Key Feature | Reference |

|---|---|---|---|---|

| Aldehyde/Ketone | Phosphonium Ylide | Alkene | General alkene synthesis | masterorganicchemistry.com |

| Aldehyde | Stabilized Ylide (e.g., R=EWG) | (E)-Alkene (predominantly) | Stereoselective for E-alkenes | organic-chemistry.org |

| Aldehyde | Non-stabilized Ylide (e.g., R=alkyl) | (Z)-Alkene (predominantly) | Stereoselective for Z-alkenes | organic-chemistry.org |

| Steroidal Ketone | Various Ylides | Steroid with elaborated side chain | Application in complex molecule synthesis | nih.gov |

Chemical Transformations and Reactivity of Tert Butyl 2 3 Allylphenyl Acetate

Reactions Involving the Allyl Group

The terminal double bond of the allyl group is a gateway to numerous chemical transformations. Its reactivity is central to the synthetic utility of tert-butyl 2-(3-allylphenyl)acetate, allowing for strategic modifications and the introduction of new functional groups and ring systems.

Intramolecular Ring-Closing Metathesis (RCM) is a powerful reaction for the synthesis of cyclic compounds, typically utilizing ruthenium-based catalysts. For a molecule like this compound to undergo intramolecular RCM, it must first possess a second olefinic bond within its structure to act as a reaction partner. This can be achieved through synthetic modification. For instance, acylation of the benzene (B151609) ring with an unsaturated acyl chloride, followed by reduction, could introduce a second allyl-type chain, creating a suitable diene precursor for RCM.

Once such a diene is formed, exposure to a Grubbs-type ruthenium catalyst would initiate the metathesis cascade. The reaction proceeds via a series of [2+2] cycloadditions and cycloreversions, ultimately leading to the formation of a new cyclic structure and the extrusion of a small olefin, such as ethylene. This strategy has been used to create various benzannelated (fused to a benzene ring) scaffolds, including eight-membered rings. The versatility of this approach is enhanced by the potential for tandem reactions, where the RCM process is combined with subsequent isomerization steps to yield more complex products.

Table 1: Representative Catalysts for Ring-Closing Metathesis

| Catalyst | Structure | Typical Application |

|---|---|---|

| Grubbs' Catalyst (1st Gen) | RuCl₂(PCy₃)₂(CHPh) | General purpose RCM, tolerant to various functional groups. |

| Grubbs' Catalyst (2nd Gen) | RuCl₂(IMesH₂)(PCy₃)(CHPh) | Higher activity and broader substrate scope than 1st Gen. |

| Hoveyda-Grubbs Catalyst | RuCl₂(=CH-2-(2-PrO)C₆H₄)(IMesH₂) | Features a chelating isopropoxybenzylidene ligand for enhanced stability and recovery. |

The allyl group can be activated by transition metals, primarily palladium, to undergo substitution reactions with a wide range of nucleophiles. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the allylic position.

Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) is a cornerstone of modern organic synthesis for creating stereogenic centers. In a typical AAA reaction, a palladium(0) complex reacts with an allylic substrate that contains a leaving group (e.g., acetate (B1210297), carbonate, halide) to form a cationic η³-allyl palladium intermediate. For this compound, the allyl group itself does not have a suitable leaving group. Therefore, a preliminary functionalization step, such as allylic oxidation to introduce a carbonate or acetate, would be required.

Alternatively, an oxidative allylation (Tsuji-Trost reaction) could directly activate an allylic C-H bond using a Pd(II) catalyst and an oxidant. Once the chiral η³-allyl palladium complex is formed through the use of chiral phosphine (B1218219) ligands, a nucleophile attacks one of the terminal carbons of the allyl system. The choice of ligand is crucial as it dictates the facial selectivity of the nucleophilic attack, thereby controlling the stereochemistry of the final product. This methodology has been successfully applied to a broad array of substrates, including those with alkyl substituents on the allyl moiety.

Table 2: Common Chiral Ligands for Pd-Catalyzed AAA

| Ligand Type | Example | Key Feature |

|---|---|---|

| Phosphinooxazolines (PHOX) | (S)-iPr-PHOX | Modular and widely used for various nucleophiles. |

| Trost Ligands | (R,R)-DACH-Phenyl Trost Ligand | C₂-symmetric diamine-based phosphine ligands, effective for a broad range of transformations. |

| Diamidophosphites | (R,R,R)-Feringa-type Ligand | Used for unique reactivity, such as activating silylated nucleophiles via in situ fluoride (B91410) generation. |

Nickel-catalyzed reductive cross-coupling reactions have emerged as a powerful method for forming C-C bonds between two electrophiles, such as an alkene and an organic halide, in the presence of a stoichiometric reductant (e.g., manganese or zinc). In this context, the allyl group of this compound can serve as the alkene component, coupling with various organic halides (R-X).

The mechanism of these reactions is complex and can follow several pathways, with two prominent proposals being the "sequential reduction" and "radical chain" mechanisms.

Sequential Reduction Pathway: A Ni(0) species undergoes oxidative addition with the more reactive electrophile (typically an aryl halide) to form a Ni(II) intermediate. This is reduced to a Ni(I) species, which then activates the second electrophile (the alkene or an alkyl halide) before reductive elimination forms the product.

Radical Chain Pathway: A Ni(I) species may first activate an alkyl halide to generate a free radical. This radical can then combine with a Ni(0) or Ni(II) complex that has already activated the other electrophile, leading to a Ni(III) intermediate which then reductively eliminates the product.

This methodology tolerates a wide range of functional groups and allows for the coupling of both C(sp²) and C(sp³) halides with the allyl group, providing a direct route to more complex substituted phenylacetates.

The terminal allyl group of this compound can be isomerized to form thermodynamically more stable internal olefins, specifically (E)- and (Z)-tert-butyl 2-(3-(prop-1-en-1-yl)phenyl)acetate. This transformation is typically catalyzed by transition metals, with ruthenium complexes being particularly effective. Main-group Lewis acids have also been shown to catalyze such isomerizations.

Two primary mechanisms are generally considered for transition metal-catalyzed olefin isomerization:

Metal-Hydride Addition-Elimination: A metal-hydride (M-H) species adds across the double bond of the allyl group. This is followed by a β-hydride elimination from the adjacent carbon, which reforms a double bond in the new, internal position and regenerates the metal-hydride catalyst. Deuterium (B1214612) labeling studies using ruthenium catalysts have provided strong evidence for this pathway.

η³-Allyl Intermediate: The catalyst performs an oxidative addition into an allylic C-H bond, forming a η³-allyl metal hydride intermediate. The hydride is then transferred back to a different carbon of the allyl system, leading to the isomerized olefin upon reductive elimination.

The choice of catalyst and reaction conditions can influence the selectivity for the E- or Z-isomer of the resulting internal alkene.

Table 3: Selected Catalytic Systems for Allylbenzene Isomerization

| Catalyst System | Conditions | Selectivity Outcome | Reference |

|---|---|---|---|

| B(C₆F₅)₃ | Toluene, 150 °C | High E-selectivity (e.g., 94:6 E:Z for allylbenzene) | |

| RuH₂(CO)(PPh₃)₃ / JOSIPHOS | PhMe, 70-100 °C | Used in tandem isomerization-addition reactions | |

| [Ru(p-cymene)Cl₂]₂ | Various | General purpose for isomerization | |

| Ruthenium(IV) complexes | Aqueous media | Biocompatible isomerization of allylic alcohols |

Pericyclic reactions are concerted reactions that proceed through a single, cyclic transition state. Sigmatropic rearrangements are a class of pericyclic reactions involving the migration of a σ-bond across a π-system. The most famous of these are the Cope and Claisen rearrangements.

The structure of this compound itself is not suitable for a classic Claisen rearrangement, which requires an allyl aryl ether or allyl vinyl ether. However, a closely related derivative could readily undergo this transformation. If the ester group were converted to a hydroxyl group and then etherified with an allyl halide, the resulting 3-allylphenyl allyl ether would be a prime candidate for a thermal or Lewis-acid-catalyzed aromatic Claisen rearrangement.

In this-sigmatropic rearrangement, the allyl group attached to the ether oxygen would migrate to an ortho position on the benzene ring. The reaction proceeds through a concerted, six-membered chair-like transition state. This initially forms a non-aromatic cyclohexadienone intermediate, which then rapidly tautomerizes to the more stable aromatic phenol (B47542) product. If both ortho positions are blocked, the reaction can proceed via a subsequent Cope rearrangement, leading to migration to the para position. The regioselectivity of the rearrangement can be influenced by the electronic nature of other substituents on the aromatic ring.

Hydrogenation and Other Addition Reactions to the Alkene

The external double bond of the allyl group is susceptible to various addition reactions, most notably catalytic hydrogenation. This reaction reduces the alkene to a saturated alkyl chain, converting the allyl substituent into a propyl group.

Catalytic Hydrogenation: The saturation of the allyl group's double bond is typically achieved through catalytic hydrogenation. This process involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include platinum (Pt), palladium on carbon (Pd/C), and Raney nickel (Raney-Ni). libretexts.org The reaction is generally carried out under mild to moderate pressures and temperatures. The result of this reaction is the formation of tert-butyl 2-(3-propylphenyl)acetate.

The reaction proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond as it complexes with the catalyst surface. youtube.com Given that the product of this specific reaction does not typically form new stereocenters, the stereochemistry of the addition is often not a primary concern.

It is crucial to select a catalyst that is selective for the alkene and does not promote the reduction of the aromatic ring. While powerful catalysts under harsh conditions can reduce the benzene ring, standard catalysts like Pd/C under typical conditions are highly selective for the alkene. libretexts.org For instance, catalysts like Lindlar's catalyst are specifically "poisoned" to be less reactive, allowing for the selective reduction of more reactive functional groups like alkynes to alkenes without affecting other parts of the molecule. libretexts.orglibretexts.org While not directly necessary for simple alkene hydrogenation, this highlights the tunability of catalytic systems.

The table below summarizes typical conditions for the hydrogenation of an allyl group.

| Catalyst | Typical Conditions | Product |

|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ (1 atm), Methanol (B129727) or Ethyl Acetate, Room Temperature | tert-Butyl 2-(3-propylphenyl)acetate |

| Platinum(IV) Oxide (PtO₂) | H₂ (1-3 atm), Acetic Acid or Ethanol, Room Temperature | tert-Butyl 2-(3-propylphenyl)acetate |

| Raney Nickel (Raney-Ni) | H₂ (1-50 atm), Ethanol, Room Temperature to 50°C | tert-Butyl 2-(3-propylphenyl)acetate |

Other addition reactions, such as halogenation (addition of Br₂ or Cl₂) or hydrohalogenation (addition of HBr or HCl), are also possible across the double bond, proceeding via standard electrophilic addition mechanisms. However, these reactions may be complicated by potential side reactions on the aromatic ring, especially under conditions that generate strong electrophiles.

Transformations of the Tert-Butyl Ester Functionality

The tert-butyl ester group is a common protecting group for carboxylic acids due to its stability under many conditions and its susceptibility to selective removal under others.

The most common method for cleaving a tert-butyl ester is through acid-catalyzed hydrolysis. The bulky tert-butyl group stabilizes the formation of a tertiary carbocation (the tert-butyl cation), facilitating cleavage under acidic conditions that often leave other ester types, like methyl or ethyl esters, intact. organic-chemistry.orgtandfonline.com

Common reagents for this deprotection include:

Trifluoroacetic Acid (TFA): Used either neat or as a solution in a solvent like dichloromethane (B109758) (DCM), TFA is highly effective for removing tert-butyl esters, often at room temperature. tandfonline.com

Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄): Aqueous or anhydrous solutions of strong mineral acids can be used, typically in an organic co-solvent. google.com

Lewis Acids: Reagents like zinc bromide (ZnBr₂) or ytterbium triflate (Yb(OTf)₃) can catalyze the selective cleavage of tert-butyl esters, sometimes offering enhanced chemoselectivity in the presence of other acid-sensitive groups. niscpr.res.inresearchgate.net

Silica (B1680970) Gel: Under reflux in a non-polar solvent like toluene, silica gel has been reported as a mild and effective reagent for cleaving tert-butyl esters.

The general mechanism involves protonation of the ester's carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which is then trapped by a nucleophile or eliminated as isobutylene (B52900). The final product is the corresponding carboxylic acid, 2-(3-allylphenyl)acetic acid.

Transesterification is a process where the tert-butoxy (B1229062) group is exchanged for a different alkoxy group from an alcohol, creating a new ester. While direct transesterification of the sterically hindered tert-butyl ester can be challenging, it can be achieved under specific catalytic conditions.

Acid-Catalyzed Transesterification: Using a large excess of another alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst can shift the equilibrium towards the formation of the new, less hindered ester (e.g., methyl or ethyl 2-(3-allylphenyl)acetate).

Boron-Based Catalysts: Tris(pentafluorophenyl)borane (B(C₆F₅)₃) has been shown to be an effective catalyst for the transesterification of tert-butyl esters under mild conditions. rsc.org

In Situ Acid Chloride Formation: A two-step, one-pot procedure can be employed where the tert-butyl ester is first converted into an acid chloride intermediate using reagents like thionyl chloride (SOCl₂) or α,α-dichlorodiphenylmethane with a tin(II) chloride catalyst. organic-chemistry.orgorganic-chemistry.org This reactive intermediate is then treated with a desired alcohol to furnish the new ester in high yield. organic-chemistry.orgorganic-chemistry.org

Under the acidic conditions used for its cleavage, the tert-butyl group is eliminated as isobutylene gas. organic-chemistry.orgorgsyn.org This reaction is an E1 elimination from the protonated ester. The formation of a stable tertiary carbocation intermediate drives the reaction, which then readily loses a proton to form the alkene.

This property makes tert-butyl esters useful precursors for the in-situ generation of isobutylene. google.comjustia.com In the context of this compound, its decomposition under strong acid would yield 2-(3-allylphenyl)acetic acid and isobutylene. While the term "vinyl substituents" is less precise in this context, the generation of isobutylene is a key reactive pathway. In some specialized catalytic cycles, the generated isobutylene could potentially be used as a reactant, though this is not a primary synthetic application of this functionality.

Modifications and Reactivity of the Phenylacetate (B1230308) Framework

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS), allowing for the introduction of various functional groups. masterorganicchemistry.com The position of substitution is directed by the two existing substituents: the allyl group and the tert-butoxycarbonylmethyl (-CH₂COOC(CH₃)₃) group.

Directing Effects:

Allyl Group: As an alkyl-type group, the allyl substituent is a weak activating group and an ortho, para-director. pressbooks.pub It donates electron density to the ring primarily through induction.

-CH₂COOC(CH₃)₃ Group: This group is also considered a weak activating group and an ortho, para-director. Its activating nature stems from the alkyl spacer (-CH₂-), which isolates the deactivating carbonyl group from the ring, allowing the group as a whole to behave like a simple alkyl substituent. libretexts.org

The molecule is substituted at the 1 and 3 positions. The combined directing effects of the two ortho, para-directing groups must be considered to predict the site of further substitution.

| Position | Activation/Deactivation | Rationale |

|---|---|---|

| C2 | Strongly Activated | Ortho to the allyl group and ortho to the -CH₂COOtBu group. Sterically hindered. |

| C4 | Activated | Ortho to the -CH₂COOtBu group and para to the allyl group. Less sterically hindered than C2 and C6. |

| C5 | Deactivated | Meta to both substituents. |

| C6 | Activated | Para to the -CH₂COOtBu group and ortho to the allyl group. Less sterically hindered than C2. |

Based on the analysis:

Positions C4 and C6 are the most likely sites for electrophilic attack due to electronic activation from both groups.

Position C2 is also electronically activated but is significantly more sterically hindered, being flanked by both substituents.

Position C5 is the least favored site as it is meta to both activating groups.

Therefore, reactions like nitration (with HNO₃/H₂SO₄), halogenation (with Br₂/FeBr₃), or Friedel-Crafts acylation/alkylation would be expected to yield a mixture of products, with substitution at the C4 and C6 positions predominating. libretexts.orglibretexts.org The exact ratio of C4 to C6 substitution would depend on the specific electrophile and reaction conditions, particularly the steric bulk of the incoming electrophile.

Reactions at the α-Carbon of the Acetate Moiety

The protons on the α-carbon (the carbon adjacent to the carbonyl group) of this compound are acidic due to the electron-withdrawing effect of the adjacent carbonyl group. This acidity allows for deprotonation to form a carbanion, specifically an enolate, which is a potent nucleophile. Alternatively, radical initiators can facilitate the formation of a radical at this position, opening up a different set of chemical transformations.

The formation of an enolate from this compound provides a powerful method for constructing new carbon-carbon bonds at the α-position. The acidity of the α-protons in esters is generally lower than that of ketones, necessitating the use of strong, non-nucleophilic bases to achieve complete deprotonation and prevent side reactions like saponification. masterorganicchemistry.comyoutube.com

The generation of the enolate is typically accomplished using strong bases such as lithium diisopropylamide (LDA) or sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF). libretexts.orgyoutube.com The resulting enolate is a resonance-stabilized species, with the negative charge delocalized between the α-carbon and the carbonyl oxygen. masterorganicchemistry.com While ester enolates are less stable than their ketone counterparts, they are sufficiently nucleophilic to react with a variety of electrophiles. masterorganicchemistry.com

One of the most common applications of this enolate chemistry is in alkylation reactions. The enolate of this compound can react with alkyl halides in an SN2 fashion to introduce an alkyl group at the α-carbon. libretexts.org The choice of the base and reaction conditions can be crucial. For instance, using a bulky base like LDA at low temperatures tends to form the kinetic enolate, which can be important in cases with multiple possible deprotonation sites, although in this compound, the two α-protons are equivalent. libretexts.org

Beyond simple alkylation, the enolate can participate in more complex carbon-carbon bond-forming reactions. For instance, palladium-catalyzed α-arylation reactions have been developed for tert-butyl acetate, demonstrating that ester enolates can be coupled with aryl halides to form α-aryl esters. nih.gov This methodology, using specialized palladium catalysts and ligands, allows for the formation of a new carbon-carbon bond between the α-carbon of the ester and an aromatic ring. nih.gov While this has been demonstrated for the parent t-butyl acetate, similar reactivity can be anticipated for substituted derivatives like this compound.

The table below summarizes representative conditions for the α-alkylation of ester enolates, which are applicable to this compound.

| Reactant | Base | Electrophile | Solvent | Product (General Structure) |

| Ester | LDA | Alkyl Halide (R-X) | THF | α-Alkyl Ester |

| Ester | NaH | Alkyl Halide (R-X) | THF/DMF | α-Alkyl Ester |

| t-Butyl Acetate | LHMDS | Aryl Chloride (Ar-Cl) | Toluene | α-Aryl t-Butyl Acetate |

This table presents generalized conditions for the α-alkylation of esters based on established methodologies.

In addition to ionic pathways, the α-carbon of this compound can undergo reactions via radical intermediates. The formation of a radical at this position can be achieved through several methods, including hydrogen atom abstraction by a potent radical species or through oxidative single-electron transfer (SET) from the corresponding enolate.

Free-radical halogenation, particularly bromination, is a well-established method for functionalizing α-carbons of carbonyl compounds. youtube.com Using a radical initiator like N-bromosuccinimide (NBS) in the presence of light (hν) or a radical initiator like AIBN can lead to the selective substitution of an α-hydrogen with a bromine atom. This reaction proceeds via a chain mechanism involving the formation of a resonance-stabilized radical at the α-position. youtube.comyoutube.com The resulting α-bromo ester is a versatile intermediate for further synthetic transformations, such as nucleophilic substitution or elimination reactions.

Alternatively, radical formation can be initiated from the ester enolate. The oxidation of a lithium or sodium enolate of an ester by a one-electron oxidant, such as a ferrocenium (B1229745) ion or copper(II) salts, can generate an α-carbonyl radical. acs.org This radical species can then undergo dimerization to form a succinate (B1194679) derivative or be trapped by other radical acceptors. For example, in the presence of a stable radical like TEMPO, the α-carbonyl radical can be trapped to form an α-oxygenated product. acs.org

The table below outlines general conditions for initiating radical reactions at the α-carbon of esters, which could be applied to this compound.

| Reactant | Reagent(s) | Conditions | Intermediate | Product Type |

| Ester | NBS, AIBN or hν | CCl₄, heat or light | α-Carbon Radical | α-Bromo Ester |

| Ester Enolate | Ferrocenium Hexafluorophosphate | THF, -78 °C | α-Carbon Radical | Dimerized Product (Succinate) |

| Ester Enolate | CuBr₂ | THF/HMPA | α-Carbon Radical | Dimerized Product (Succinate) |

This table presents generalized conditions for radical reactions at the α-position of esters based on established methodologies.

Mechanistic Investigations of Key Synthetic and Transformative Reactions

The structural features of tert-butyl 2-(3-allylphenyl)acetate, namely the allylic group, the phenyl ring, and the tert-butyl ester, allow for a diverse range of chemical transformations. Understanding the mechanisms of these reactions is crucial for controlling reaction outcomes and designing novel synthetic pathways. This section delves into the mechanistic details of key reactions relevant to this compound and its structural motifs.

Advanced Catalytic Systems for the Synthesis and Transformation

Palladium-Based Catalysis in Allylic Transformations

Palladium catalysis is preeminent in the field of allylic substitution, a reaction that would target the allyl group of tert-butyl 2-(3-allylphenyl)acetate. acs.org These reactions proceed via a π-allylpalladium intermediate, allowing for the stereocontrolled introduction of a wide range of nucleophiles. rsc.org The versatility of palladium catalysts stems from their high functional group tolerance and the ability to tune reactivity and selectivity through ligand design. acs.orgnih.gov

A significant achievement in palladium catalysis is the development of asymmetric allylic substitution, which enables the creation of chiral molecules with high enantioselectivity. nih.gov This is particularly relevant for transforming the prochiral allyl group of a molecule like this compound. The enantioselectivity of these reactions is governed by the chiral environment created by the ligand coordinated to the palladium center. rsc.org

A wide variety of chiral ligands have been developed, with bidentate phosphines and phosphoramidites being particularly successful. rsc.orgnih.gov For instance, Trost's ligands and PHOX-type ligands have demonstrated high efficacy in controlling enantioselectivity in the allylic alkylation of various substrates. nih.gov The choice of ligand is critical and is often tailored to the specific substrate and nucleophile. Modifications to the ligand's backbone, steric properties, and electronic nature are crucial for achieving high yields and enantiomeric excess (ee). acs.orgnih.gov

Table 1: Enantioselective Allylic Alkylation of Allylic Acetates using Chiral Palladium Catalysts This table presents data for substrates analogous to the target compound, illustrating the effectiveness of chiral ligand design.

| Substrate | Chiral Ligand | Nucleophile | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| rac-1,3-Diphenylallyl acetate (B1210297) | (S,S)-Trost Ligand | Dimethyl malonate | 98 | 98 | nih.gov |

| Cyclohexenyl acetate | Monodentate Phosphoramidite L9 | Dimethyl malonate | 95 | 96 | nih.gov |

| Cinnamyl Acetate | Phosphoramidite L12 | 1,3-Diketone | 94 | 92 | nih.gov |

Palladium catalysts are also central to cross-coupling reactions, such as the Suzuki-Miyaura coupling. For a substrate like this compound, this could involve reactions at the aromatic ring (if modified to be a halide or triflate) or transformations involving the allyl group. A key challenge is achieving chemoselectivity—selectively reacting one functional group in the presence of others. nih.gov

Research has focused on developing catalysts that can differentiate between various reactive sites. For example, by carefully selecting the palladium precursor, ligands, and reaction conditions, it is possible to favor either allylic substitution or Suzuki-Miyaura cross-coupling on a bifunctional molecule. nih.gov Bulky, electron-rich phosphine (B1218219) ligands, such as those of the biarylphosphine class, have been instrumental in developing highly active and selective catalysts for challenging cross-coupling reactions. nih.gov These catalysts can facilitate reactions even with sterically hindered or electron-deficient substrates.

Nickel-Based Catalysis

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for various transformations, offering unique reactivity profiles.

Nickel-catalyzed vinylation provides a direct method to install a vinyl group onto an aromatic ring, a potential transformation for a derivative of this compound. nih.gov These reactions often utilize aryl halides or triflates as starting materials and couple them with a vinyl source. nih.govchemrxiv.org Recent methods have focused on using more benign vinyl sources like vinyl acetate through reductive cross-coupling pathways. organic-chemistry.orgresearchgate.net

Similarly, nickel catalysts are effective for methylallylation reactions. Cross-electrophile coupling of aryl halides with methylallyl halides can be achieved using nickel catalysts, often in the presence of a reductant like zinc or manganese. rsc.org The choice of ligand is crucial for controlling the reaction's efficiency and selectivity.

Table 2: Nickel-Catalyzed Vinylation and Methylation of Aryl Halides This table shows representative data for nickel-catalyzed reactions on aryl halide substrates, analogous to a halogenated derivative of the target compound.

| Aryl Halide | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromotoluene | Vinyl acetate | NiCl₂(dppp)/Zn | 4-Vinyltoluene | 85 | organic-chemistry.org |

| 1-Bromo-4-methoxybenzene | Methyl tosylate | NiBr₂(diglyme)/dtbbpy/Mn | 4-Methylanisole | 82 | rsc.org |

| 2-Bromopyridine | Vinyl acetate | NiCl₂(dppp)/Zn | 2-Vinylpyridine | 78 | organic-chemistry.org |

Nickel-catalyzed reductive cross-coupling has become a prominent method for forming C-C bonds between two different electrophiles, such as an aryl halide and an alkyl halide. organic-chemistry.orgwisc.edu This approach avoids the need for pre-formed, often sensitive, organometallic reagents. organic-chemistry.org For a molecule like a halogenated this compound, this reaction could be used to introduce a variety of alkyl groups to the aromatic ring.

These systems typically employ a nickel catalyst, a ligand (often a bipyridine or phosphine), and a stoichiometric metallic reductant like manganese or zinc. organic-chemistry.orgorganic-chemistry.org The reaction conditions are generally mild, and the method exhibits high functional group tolerance. wisc.eduorganic-chemistry.org Research has shown that even challenging couplings between aryl halides and secondary alkyl bromides or allylic acetates can be achieved in good yields. organic-chemistry.org

Ruthenium-Based Catalysts (e.g., Grubbs Catalysts) for Metathesis

The allyl group on this compound is an ideal handle for olefin metathesis, a powerful reaction for forming new carbon-carbon double bonds. Ruthenium-based catalysts, particularly the well-defined Grubbs and Hoveyda-Grubbs catalysts, are the workhorses of this field due to their remarkable functional group tolerance and stability. nih.govrsc.org

Cross-metathesis (CM) between the allyl group and another olefin can be used to elaborate the side chain of the molecule. organic-chemistry.org The outcome of a CM reaction depends on the catalyst generation and the nature of the reacting olefins. organic-chemistry.org For instance, second-generation Grubbs catalysts are highly active and can promote the metathesis of a wide range of substrates. nih.gov The development of Z-selective catalysts has further expanded the synthetic utility of metathesis by allowing control over the geometry of the newly formed double bond. mdpi.com These reactions are fundamental in simplifying complex syntheses in natural product and materials science. researchgate.net

Table 3: Cross-Metathesis of Allyl-Containing Substrates using Grubbs-type Catalysts This table provides examples of cross-metathesis reactions on substrates containing allyl groups, demonstrating the potential for modifying the target compound.

| Substrate 1 | Substrate 2 | Catalyst (mol%) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Allylbenzene | Methyl acrylate | Grubbs II (5%) | Cinnamyl methyl ester | 85 | nih.gov |

| 1-Octene | Allyl alcohol | Hoveyda-Grubbs II (3%) | Undec-2-en-1-ol | 78 | organic-chemistry.org |

| Allyl sulfide | Styrene | Grubbs II (5%) | Phenyl-propenyl sulfide | 90 | nih.gov |

Copper-Catalyzed Reactions in Stereoselective Synthesis

While specific literature on the direct copper-catalyzed stereoselective synthesis of this compound is not prominent, the principles of copper catalysis are highly relevant for introducing chirality into molecules with similar structural motifs. Copper-catalyzed reactions are well-established for their unique ability to form stereogenic centers, particularly in allylic systems.

Copper-catalyzed allylic substitution reactions are known for their distinct regioselectivity, often favoring the γ-substituted product, which contrasts with other transition-metal-catalyzed processes like the Tsuji-Trost reaction. wikipedia.org These reactions typically employ "hard" carbon nucleophiles. wikipedia.org The catalytic cycle is generally proposed to involve the coordination of a Cu(I) species to the olefin, followed by oxidative addition to form a Cu(III) allyl complex, and subsequent reductive elimination to yield the product and regenerate the Cu(I) catalyst. wikipedia.org

Significant progress has been made in enantioselective copper-catalyzed reactions involving allylic substrates. For instance, asymmetric allyl-allyl cross-coupling reactions have been developed using Cu(I)-phosphoramidite catalysts, which can tolerate a wide variety of functional groups and achieve high enantioselectivity. acs.orgnih.gov Another powerful strategy involves the functionalization of allenes, which proceeds via the formation of an allyl copper intermediate that can then react with various electrophiles in an enantioselective manner. nih.govrsc.org Chiral N-heterocyclic carbene (NHC) ligands have also been successfully employed in the copper-catalyzed enantioselective allylic alkylation of terminal alkynes, creating a stereogenic center at the allylic/propargylic position with excellent regioselectivity. nih.gov

These methodologies underscore the potential for developing a stereoselective synthesis of this compound, for example, by creating a chiral center at the benzylic carbon alpha to the carbonyl group or by functionalizing the allyl group stereoselectively.

| Reaction Type | Catalyst System Example | Key Features | Potential Application to Target Structure |

|---|---|---|---|

| Enantioselective Allyl-Allyl Cross-Coupling | Cu(I)/Phosphoramidite Ligand | High enantioselectivity; tolerates diverse functional groups. acs.orgnih.gov | Stereoselective functionalization of the allyl group. |

| Enantioselective Functionalization of Allenes | Cu/Chiral Phosphine Ligand | Forms versatile allyl copper intermediates for various couplings. nih.govrsc.org | A synthetic route to building the substituted phenyl ring with chirality. |

| Enantioselective Allylic Alkylation | Cu/Chiral N-Heterocyclic Carbene (NHC) | Excellent γ-branch regioselectivity and high enantioselectivity. nih.gov | Introduction of a chiral center at the allylic position. |

| Borylative Allyl-Allyl Coupling | Cu/B2pin2 | High chemo-, regio-, enantio-, and diastereoselectivity for creating densely functionalized dienes. acs.org | Complex functionalization of the allyl group. |

Lewis Acid and Brønsted Acid Catalysis in Esterification and Related Processes

The synthesis of this compound from its corresponding carboxylic acid, 2-(3-allylphenyl)acetic acid, and tert-butanol (B103910) presents a classic esterification challenge. The tert-butyl group is a valuable protecting group for carboxylic acids due to its stability and ease of removal under acidic conditions. thieme.de However, the formation of tert-butyl esters via traditional acid-catalyzed methods, such as Fischer esterification, is often inefficient. youtube.comyoutube.com Tertiary alcohols, like tert-butanol, are highly prone to dehydration in the presence of strong acids, leading to the formation of isobutylene (B52900) as a major byproduct. thieme.de

To overcome these challenges, several advanced catalytic systems have been developed. A highly effective and mild method involves the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst in tert-butyl acetate (t-BuOAc), where t-BuOAc serves as both the solvent and the tert-butylating agent. organic-chemistry.orgthieme-connect.com This system allows for the tert-butylation of various carboxylic acids, including those with sensitive functional groups, in high yields and under significantly faster reaction times compared to conventional methods. organic-chemistry.orgresearchgate.net

Other strategies involve the in-situ activation of the carboxylic acid. For example, benzotriazole (B28993) esters, formed from the carboxylic acid and 1-hydroxybenzotriazole (B26582) (HOBt) with a coupling agent, can serve as efficient intermediates for esterification with tert-butyl alcohol in the presence of a base like 4-(dimethylamino)pyridine (DMAP) or calcined hydrotalcite. researchgate.netresearchgate.net Synergistic catalysis, combining a Brønsted acid with a Lewis acid like an iron salt, has also been explored for related transformations like Friedel-Crafts alkylations with tertiary alcohols, showcasing the power of dual catalytic systems. nih.gov These modern methods provide efficient and selective pathways to tert-butyl esters, avoiding the harsh conditions that lead to side reactions.

| Catalytic System | Reactants | Key Features & Conditions | Yield |

|---|---|---|---|

| Tf₂NH (catalytic) organic-chemistry.orgresearchgate.net | Carboxylic Acid + t-BuOAc (reagent and solvent) | Mild conditions, fast reaction times, high yields, avoids using t-BuOH directly. organic-chemistry.orgresearchgate.net | High |

| EDC/HOBt/DMAP researchgate.netresearchgate.net | Carboxylic Acid + t-BuOH | In-situ formation of an activated benzotriazole ester intermediate. researchgate.netresearchgate.net | Moderate to High |

| Solid Acid Catalysts (e.g., supported WO₃) researchgate.net | Carboxylic Acid + Alcohol | Heterogeneous catalyst, reusable, activity correlates with total acidity. researchgate.net | Good to Excellent |

| Classical Fischer Esterification (e.g., H₂SO₄) youtube.com | Carboxylic Acid + t-BuOH | Reversible reaction; strong acid required; significant dehydration of t-BuOH. thieme.deyoutube.com | Low to Moderate |

Iron-Catalyzed C-H Activation and Functionalization

Iron catalysis has emerged as a cost-effective and sustainable approach for the direct functionalization of C-H bonds, offering powerful strategies to modify complex molecules like this compound. researchgate.net This methodology allows for the conversion of inert C-H bonds into new C-C or C-heteroatom bonds, bypassing the need for pre-functionalized starting materials. nih.gov

For a molecule like this compound, iron catalysis offers several potential sites for modification:

Allylic C-H Functionalization: The allyl group contains sp³ C-H bonds that can be targeted. Iron catalysts, such as cationic cyclopentadienyliron dicarbonyl complexes, have been developed for the allylic C-H functionalization of simple olefins like propylene. nih.gov These reactions can form new C-C bonds with high selectivity, providing a route to elaborate the allyl side chain of the target molecule. nih.gov

Aromatic C-H Functionalization: The phenyl ring possesses multiple sp² C-H bonds. Iron-catalyzed methods, often assisted by a directing group, can selectively functionalize these positions. nih.govacs.org Importantly, these catalytic systems can be compatible with ester functionalities, as demonstrated in the alkylation of anisole (B1667542) derivatives bearing pendant esters. nih.gov This allows for the introduction of new substituents onto the aromatic core of the molecule.

The mechanisms of these reactions can vary. Some proceed through the generation of high-valent iron-oxo species that can abstract a hydrogen atom. nih.gov Others may involve an inner-sphere radical process or pathways where the C-H activation step occurs via oxidative addition to a low-valent iron center. acs.orgox.ac.uk The choice of ligand, oxidant, and reaction conditions dictates the pathway and the resulting selectivity. acs.orgnih.gov

| C-H Bond Type | Reaction Example | Catalyst System Example | Key Features |

|---|---|---|---|

| Allylic C(sp³)-H | Allylic C-C bond coupling | Cationic cyclopentadienyliron dicarbonyl complex nih.gov | Functionalizes unactivated olefins; applicable to propylene. nih.gov |

| Aromatic C(sp²)-H | C-H Alkylation/Arylation | FeCl₃/Ligand (e.g., TAM) nih.govnih.gov | Often requires a directing group for regioselectivity; can tolerate ester groups. nih.govnih.gov |

| Aliphatic C(sp³)-H | C-H Alkylation | Fe(acac)₂/Thiolate Ligand nih.gov | Bioinspired system using alkanes as alkylating agents. nih.gov |

| Heteroaromatic C(sp²)-H | Direct C-H Alkylation | Copper/Iron co-catalysis (for context) | Radical-based addition to heteroarenes. rsc.org |

Advanced Spectroscopic Analysis and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise molecular structure of tert-butyl 2-(3-allylphenyl)acetate in solution. One-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments work in concert to provide a complete picture of the atomic framework.

Predicted ¹H and ¹³C NMR Chemical Shifts Below are the predicted chemical shifts for this compound, based on standard values for its constituent functional groups.

| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | Aromatic CH | ~7.0-7.2 | ~128.0-130.0 |

| 2 | Aromatic C (quat) | - | ~137.0 |

| 3 | Aromatic C (quat) | - | ~140.0 |

| 4 | Aromatic CH | ~7.0-7.2 | ~128.0-130.0 |

| 5 | Aromatic CH | ~7.0-7.2 | ~126.0-128.0 |

| 6 | Aromatic CH | ~7.0-7.2 | ~126.0-128.0 |

| 7 | Benzylic CH₂ | ~3.5 | ~41.0 |

| 8 | Carbonyl C=O | - | ~170.0 |

| 9 | Ester C (quat) | - | ~81.0 |

| 10 | tert-Butyl CH₃ | ~1.45 | ~28.0 |

| 11 | Allyl CH₂ | ~3.3 | ~40.0 |

| 12 | Allyl CH | ~5.9 | ~137.0 |

| 13 | Vinyl CH₂ | ~5.0-5.1 | ~116.0 |

Multi-dimensional NMR experiments are indispensable for assembling the molecular puzzle by revealing through-bond correlations between nuclei. science.gov

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, key COSY cross-peaks would be observed between:

The protons of the allyl group: H-12 with H-11 and H-13.

Coupled protons on the aromatic ring (H-4, H-5, H-6).

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Correlation): This 2D experiment maps protons to their directly attached carbons, providing a direct link between the ¹H and ¹³C spectra. sdsu.educolumbia.edu Each proton signal would show a correlation to the signal of the carbon it is bonded to. For example, the sharp singlet at ~1.45 ppm (H-10) would correlate to the tert-butyl carbon signal at ~28.0 ppm (C-10), and the benzylic proton signal at ~3.5 ppm (H-7) would correlate to the benzylic carbon at ~41.0 ppm (C-7).

A correlation from the nine equivalent tert-butyl protons (H-10) to the quaternary ester carbon (C-9) and the carbonyl carbon (C-8), confirming the tert-butyl ester moiety.

Correlations from the benzylic protons (H-7) to the carbonyl carbon (C-8) and to the aromatic carbons (C-1, C-2, C-6), linking the phenylacetate (B1230308) core.

Correlations from the allylic protons (H-11) to the aromatic carbons C-2, C-3, and C-4, confirming the position of the allyl group on the benzene (B151609) ring.

Quantitative NMR (qNMR) is a precise method for determining the concentration or purity of a sample. The sharp, well-resolved singlet produced by the nine equivalent protons of the tert-butyl group (H-10) makes it an ideal internal probe for qNMR analysis. By integrating this signal against a certified reference standard of known concentration, the absolute purity of this compound can be determined without the need for a specific reference standard of the compound itself.

Furthermore, this technique is valuable for monitoring the progress of the esterification reaction that produces the title compound. By tracking the disappearance of the signals from the starting materials (e.g., 3-allylphenylacetic acid) and the concurrent appearance and increase in the intensity of the product's characteristic tert-butyl singlet, the reaction kinetics and conversion rate can be accurately monitored in real-time.

This compound is an achiral molecule and therefore does not exist as enantiomers. As such, chiral NMR analysis is not applicable. However, if a chiral center were introduced into the molecule, this technique would become essential. Chiral NMR is used to determine the enantiomeric purity of a sample by differentiating between enantiomers. scholaris.ca This is typically achieved by using a chiral derivatizing agent to convert the enantiomers into diastereomers, which have distinct NMR spectra. nih.govmdpi.com Alternatively, a chiral solvating agent can be used to induce a chemical shift difference between the enantiomers in solution. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the functional groups present.

The IR spectrum of this compound would be dominated by a very strong absorption band characteristic of the ester carbonyl (C=O) stretch. The Raman spectrum, on the other hand, would show strong signals for the aromatic ring and C=C double bond stretches due to their polarizability.

Predicted Vibrational Frequencies

| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| C=O (Ester) | Stretch | 1735-1745 (Strong) | 1735-1745 (Weak) |

| C-O (Ester) | Stretch | 1150-1250 (Strong) | Moderate |

| C=C (Aromatic) | Stretch | 1600, 1500 (Moderate) | 1600 (Strong) |

| C=C (Vinyl) | Stretch | ~1640 (Moderate) | ~1640 (Strong) |

| =C-H (Aromatic/Vinyl) | Stretch | 3000-3100 (Moderate) | 3000-3100 (Strong) |

| -C-H (Alkyl) | Stretch | 2850-2980 (Moderate-Strong) | 2850-2980 (Strong) |

| =C-H (Vinyl) | Out-of-plane bend | 910, 990 (Strong) | Weak |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a destructive technique that provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern upon ionization.

High-resolution mass spectrometry techniques such as Electrospray Ionization Time-of-Flight (ESI-TOF) or Fourier Transform Ion Cyclotron Resonance (FT-ICR) are used to determine the mass of a molecule with extremely high accuracy. lcms.cznih.govrsc.org For this compound (molecular formula C₁₅H₂₀O₂), the calculated monoisotopic mass is 232.14633 Da. HRMS would be able to confirm this mass to within a few parts per million (ppm), which provides unequivocal confirmation of the elemental formula.

Upon ionization, the molecule undergoes characteristic fragmentation. The analysis of these fragments helps to piece together the molecular structure, corroborating the findings from NMR. For a tert-butyl ester, a very common and diagnostic fragmentation pathway is the loss of a neutral isobutylene (B52900) molecule via a McLafferty-type rearrangement, or the loss of a tert-butyl radical. libretexts.orgresearchgate.net

Predicted Mass Spectrometry Fragmentation

| m/z (Da) | Proposed Fragment | Formula of Fragment | Notes |

|---|---|---|---|

| 232.1463 | [M]⁺ | [C₁₅H₂₀O₂]⁺ | Molecular Ion |

| 217.1228 | [M - CH₃]⁺ | [C₁₄H₁₇O₂]⁺ | Loss of a methyl radical from the tert-butyl group. |

| 176.0786 | [M - C₄H₈]⁺ | [C₁₁H₁₂O₂]⁺ | Loss of neutral isobutylene, a characteristic fragmentation of tert-butyl esters. |

| 175.0708 | [M - C₄H₉]⁺ | [C₁₁H₁₁O₂]⁺ | Loss of the tert-butyl radical. |

| 131.0861 | [Allylphenyl-CH₂]⁺ | [C₁₀H₁₁]⁺ | Benzylic cleavage, loss of the acetate (B1210297) group. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Composition

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for assessing the purity and verifying the composition of this compound. In a typical GC-MS analysis, the compound is volatilized and passed through a capillary column, which separates it from any impurities based on differences in boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum is a molecular fingerprint, characterized by the mass-to-charge ratio (m/z) of the parent ion and its various fragments. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Key fragmentation patterns would likely involve the loss of the tert-butyl group, a stable carbocation, and cleavage at the ester linkage. These fragmentation patterns are crucial for confirming the compound's identity and for identifying and quantifying any potential impurities.

Table 1: Hypothetical GC-MS Data for this compound

| Parameter | Value | Description |

|---|---|---|

| Retention Time (min) | Varies | Dependent on the specific GC column and conditions used. |

| Molecular Ion (M+) | 232.32 | Corresponds to the molecular weight of the compound. |

| Key Fragment (m/z) | 176.22 | Loss of the tert-butyl group ([M-C4H8]+). |

X-ray Crystallography for Absolute Configuration and Solid-State Conformational Analysis

X-ray crystallography offers an unparalleled, atom-by-atom view of a molecule's structure in the solid state. This technique would be invaluable for determining the absolute configuration of a chiral variant of this compound and for analyzing its precise three-dimensional shape, or conformation, when crystallized. The process involves irradiating a single crystal of the compound with X-rays and analyzing the diffraction pattern produced.

This diffraction data allows for the calculation of electron density maps, from which the positions of individual atoms can be determined with high precision. For this compound, X-ray crystallography could definitively establish the bond lengths, bond angles, and torsional angles within the molecule. This information is critical for understanding intermolecular interactions in the solid state, such as packing forces and potential hydrogen bonding, which influence the material's bulk properties.

Advanced Spectroscopic Techniques for Mechanistic Insights (e.g., Deuterium (B1214612) Labeling Studies)

To probe the mechanisms of reactions involving this compound, advanced spectroscopic techniques like deuterium labeling studies are employed. In such an experiment, one or more hydrogen atoms in the molecule are replaced with their heavier isotope, deuterium. The effect of this isotopic substitution on the reaction rate (a kinetic isotope effect) can provide profound insights into the reaction mechanism.

For instance, if a reaction involving the cleavage of a carbon-hydrogen bond at a specific position is suspected to be the rate-determining step, replacing that hydrogen with deuterium would be expected to slow down the reaction. This change can be monitored using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry. Such studies are instrumental in mapping out reaction pathways and understanding the intricate details of bond-making and bond-breaking processes.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

For chiral molecules, which can exist in two non-superimposable mirror-image forms (enantiomers), determining the enantiomeric excess (ee) is crucial, especially in fields like asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this type of analysis. This technique utilizes a chiral stationary phase (CSP) within the HPLC column.